molecular formula C10H19NO2 B13167200 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol

4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol

Cat. No.: B13167200
M. Wt: 185.26 g/mol
InChI Key: IUJSEUFJFJNQOL-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is a bicyclic organic compound featuring an oxane (tetrahydropyran) backbone substituted with a 3-methyl group and a 4-hydroxy group. Its defining structural element is the 1-(aminomethyl)cyclopropyl moiety attached to the oxane ring at the 4-position. This compound’s molecular formula is C₉H₁₇NO₂, with a calculated molecular weight of 171.24 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to conformationally restricted motifs.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]-3-methyloxan-4-ol

InChI

InChI=1S/C10H19NO2/c1-8-6-13-5-4-10(8,12)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3

InChI Key

IUJSEUFJFJNQOL-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or an amine under basic conditions.

    Oxan Ring Formation: The final step involves the formation of the methyloxan ring through a cyclization reaction, often using an appropriate diol and acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methyloxan rings provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed for comparative insights:

4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol (CAS 1692516-43-0)

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol C₉H₁₇NO₂ 171.24 Oxane ring, strained cyclopropane, hydroxyl, and aminomethyl groups
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol C₉H₁₉NO₂ 173.25 Oxane ring, linear aminopropyl chain, hydroxyl group
1-[(3-Cyclopropyl-oxadiazolyl)methyl]-4-methylcyclohexan-1-ol Not explicitly stated* Unknown Cyclohexanol ring, 1,2,4-oxadiazole heterocycle, cyclopropyl group

*Note: The molecular formula for the third compound is inferred as C₁₂H₁₉N₂O₂ based on structural analysis.

Detailed Structural and Functional Analysis

Comparison with 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol

  • Backbone Similarities : Both compounds share an oxane ring with 3-methyl and 4-hydroxy substituents.
  • Key Differences: Substituent Flexibility: The target compound’s cyclopropane-aminomethyl group introduces rigidity and steric hindrance, whereas the aminopropyl chain in the analog is conformationally flexible. This difference may impact binding to biological targets requiring rigid geometries. Polarity: The cyclopropane’s reduced rotational freedom may decrease entropy penalties upon binding compared to the flexible aminopropyl chain. Molecular Weight: The target compound is slightly lighter (171.24 vs. 173.25 g/mol), likely due to the cyclopropane’s compact structure.

Comparison with 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

  • Ring Systems: The target compound’s oxane ring is smaller and less lipophilic than the cyclohexanol backbone of the third compound.
  • Functional Groups : The hydroxyl group in both compounds enhances hydrophilicity, but the oxadiazole’s electronegative atoms (N, O) may confer stronger hydrogen-bonding capacity.

Implications of Structural Differences

  • Metabolic Stability: The cyclopropane in the target compound may resist oxidative degradation better than the linear aminopropyl chain.
  • Bioactivity : The oxadiazole heterocycle in the third compound could enhance interactions with enzymatic active sites, whereas the target’s oxane ring might favor passive membrane permeability.
  • Synthetic Accessibility : The strained cyclopropane in the target compound may pose synthetic challenges compared to the straightforward alkyl chains in analogs.

Biological Activity

4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on enzyme interactions, metabolic pathways, and potential therapeutic effects.

Structural Characteristics

The compound features a cyclopropyl group, an aminomethyl substituent, and a methyloxane ring. These structural elements contribute to its unique chemical reactivity and biological properties. The cyclopropyl group is particularly noteworthy for influencing the compound’s interactions with biological targets.

Biological Activity

Research indicates that 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol exhibits significant biological activity , particularly in the context of enzyme interactions and metabolic pathways. It has been studied for its potential therapeutic effects in various fields, including pharmacology and medicinal chemistry.

The specific mechanisms of action are still under investigation; however, it is believed that the compound interacts with various biological targets, influencing physiological processes. Interaction studies focus on its binding affinity and activity against specific enzymes or receptors, which is crucial for developing effective drugs.

Enzyme Interaction Studies

Interaction studies involving 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol have highlighted its potential as an inhibitor or modulator of specific enzymes. These studies help elucidate its mechanism of action and possible therapeutic uses.

Enzyme Effect Reference
Phospholipase A2Inhibition observed
CyclooxygenaseModulation of activity
Dipeptidyl peptidase IVPotential inhibitor

Case Studies

Several case studies have documented the biological effects of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol:

  • Inhibition of Phospholipase A2 : A study demonstrated that this compound inhibits phospholipase A2, which is involved in inflammatory responses. This inhibition may have implications for the treatment of inflammatory diseases .
  • Cancer Therapeutics : Preliminary research suggests that derivatives of this compound may be effective in targeting cancer cell metabolism, potentially leading to new cancer therapies .
  • Neuroprotective Effects : Investigations into neuroprotective properties indicate that the compound may influence neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The uniqueness of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol can be highlighted by comparing it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tetrahydro-2H-pyran-4-amineContains a tetrahydropyran ringUsed in cancer treatment synthesis
CyclopropylmethylamineAmino group attached to a cyclopropyl structurePotential use in various pharmaceutical applications
Tetrahydro-2H-pyran-4-olSimilar tetrahydropyran structureBasic organic chemical raw material

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